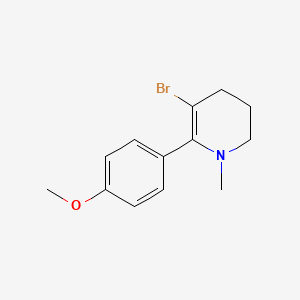
Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl-: is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves multi-step organic reactions. For this compound, a possible synthetic route could involve:
Bromination: Introduction of a bromine atom at the 3-position of the pyridine ring.
Hydrogenation: Partial hydrogenation of the pyridine ring to form the tetrahydro derivative.
Methoxylation: Introduction of a methoxy group at the 4-position of the phenyl ring.
Methylation: Addition of a methyl group at the 1-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic processes and optimized reaction conditions to ensure high yield and purity. Common techniques include:
Catalytic hydrogenation: using palladium or platinum catalysts.
Electrophilic aromatic substitution: for bromination and methoxylation.
Nucleophilic substitution: for introducing the methyl group.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions can further hydrogenate the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce fully hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyridine derivatives are often used as ligands in coordination chemistry.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some pyridine derivatives act as enzyme inhibitors, making them useful in biochemical research.
Medicine
Pharmaceuticals: Pyridine derivatives are found in various drugs due to their biological activity.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides.
Materials Science: Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action for pyridine derivatives often involves interaction with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary widely depending on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound, known for its basicity and nucleophilicity.
3-Bromopyridine: A simpler brominated derivative.
4-Methoxypyridine: A methoxylated derivative with different electronic properties.
Uniqueness
The unique combination of bromine, methoxy, and methyl groups in Pyridine, 3-bromo-1,4,5,6-tetrahydro-2-(4-methoxyphenyl)-1-methyl- imparts distinct chemical and biological properties, making it valuable for specific applications that other pyridine derivatives might not fulfill.
Propriétés
Numéro CAS |
61214-42-4 |
|---|---|
Formule moléculaire |
C13H16BrNO |
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
5-bromo-6-(4-methoxyphenyl)-1-methyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H16BrNO/c1-15-9-3-4-12(14)13(15)10-5-7-11(16-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
MCXGUJHXLOWTSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC(=C1C2=CC=C(C=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


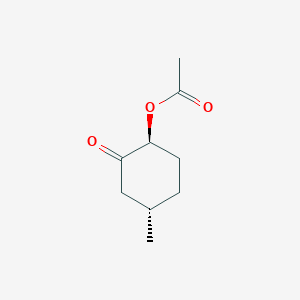
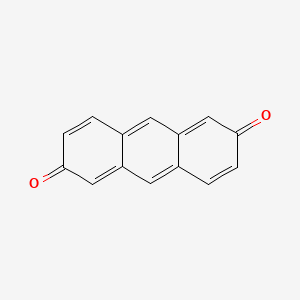


![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
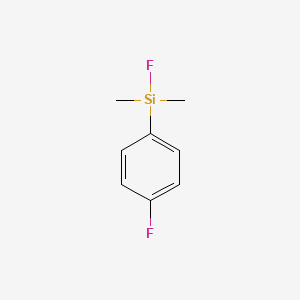
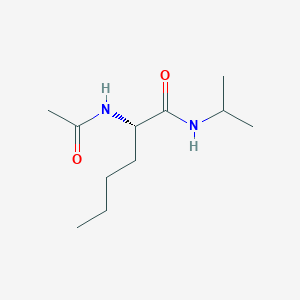
![N-[2-(Benzyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14591917.png)
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)

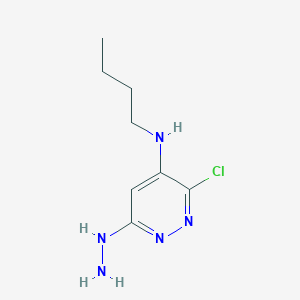
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
